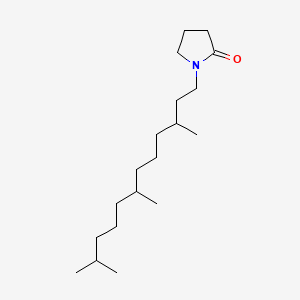

2-Pyrrolidinone, 1-(3,7,11-trimethyldodecyl)-

Description

2-Pyrrolidinone, 1-(3,7,11-trimethyldodecyl)-, is a substituted pyrrolidinone derivative characterized by a branched alkyl chain (3,7,11-trimethyldodecyl) attached to the nitrogen atom of the pyrrolidinone ring.

Properties

CAS No. |

63913-37-1 |

|---|---|

Molecular Formula |

C19H37NO |

Molecular Weight |

295.5 g/mol |

IUPAC Name |

1-(3,7,11-trimethyldodecyl)pyrrolidin-2-one |

InChI |

InChI=1S/C19H37NO/c1-16(2)8-5-9-17(3)10-6-11-18(4)13-15-20-14-7-12-19(20)21/h16-18H,5-15H2,1-4H3 |

InChI Key |

XCADPUVJDQXSTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCN1CCCC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The closest analogue in the provided evidence is 1-(3-aminopropyl)-2-pyrrolidinone (CAS 7663-77-6), which shares the pyrrolidinone core but differs in the substituent group (aminopropyl vs. trimethyldodecyl). Key differences include:

- Substituent Length and Branching: The trimethyldodecyl group is a long, branched alkyl chain, whereas the aminopropyl group is shorter and linear. This difference likely enhances the lipophilicity of 1-(3,7,11-trimethyldodecyl)-2-pyrrolidinone compared to the aminopropyl derivative .

- Functional Groups: The aminopropyl group introduces a primary amine (-NH₂), enabling hydrogen bonding and reactivity in synthesis. In contrast, the trimethyldodecyl group is nonpolar, suggesting reduced solubility in polar solvents .

Physicochemical Properties

A comparative analysis based on available data is summarized below:

Q & A

Q. What are the recommended synthetic routes for 1-(3,7,11-trimethyldodecyl)-2-pyrrolidinone, and how can reaction conditions be optimized?

The synthesis of branched alkyl-substituted pyrrolidinones typically involves alkylation of the pyrrolidinone ring using alkyl halides or aldehydes under nucleophilic conditions. For example, analogous compounds like 1-(4-chlorophenyl)-2-pyrrolidinone are synthesized via coupling reactions between substituted benzaldehydes and pyrrolidinone derivatives . For 1-(3,7,11-trimethyldodecyl)-2-pyrrolidinone, a plausible method includes:

- Step 1 : Reacting 3,7,11-trimethyldodecyl bromide with 2-pyrrolidinone in the presence of a base (e.g., NaH) in anhydrous THF at 60–80°C.

- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (1:1.2 molar ratio of pyrrolidinone to alkyl halide) and reaction time (12–24 hours) to maximize yield. Purify via column chromatography using ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR Spectroscopy : H and C NMR can resolve the branched alkyl chain (e.g., methyl group signals at δ 0.8–1.2 ppm) and pyrrolidinone ring protons (δ 2.2–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected ~337.5 g/mol for CHNO). Compare fragmentation patterns with analogous compounds like 1-(4-nitrophenyl)-2-pyrrolidinone .

- IR Spectroscopy : Identify carbonyl stretching (C=O) at ~1680–1720 cm and N-H bending (if present) at ~1550 cm .

Advanced Research Questions

Q. How do steric effects from the 3,7,11-trimethyldodecyl chain influence the compound’s reactivity in nucleophilic substitution reactions?

The bulky alkyl chain may hinder nucleophilic attack at the pyrrolidinone carbonyl group. To assess this:

- Experimental Design : Compare reaction rates with less hindered analogs (e.g., 1-butyl-2-pyrrolidinone) using a model nucleophile (e.g., sodium methoxide).

- Kinetic Analysis : Monitor progress via UV-Vis spectroscopy or HPLC. Use Eyring plots to calculate activation parameters (ΔH‡, ΔS‡).

- Computational Modeling : Perform DFT calculations to visualize steric hindrance and transition-state geometries .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

Discrepancies may arise from impurities or methodological differences. Mitigation strategies include:

- Standardized Calorimetry : Use differential scanning calorimetry (DSC) with >98% pure samples (verified via HPLC).

- Collaborative Validation : Cross-check data across labs using identical protocols. Reference databases like NIST Chemistry WebBook for analogous compounds (e.g., 1-(4-methylphenyl)-2-pyrrolidinone) .

Q. What strategies are recommended for studying its interactions with biological targets (e.g., enzymes or membranes)?

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for lipid bilayers or proteins.

- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid membranes, focusing on the alkyl chain’s hydrophobicity and flexibility .

- In Vitro Toxicity Screening : Assess cytotoxicity in HEK-293 or HepG2 cells using MTT assays, referencing safety data from related pyrrolidinones .

Data Analysis and Interpretation

Q. How should researchers address low yields in large-scale synthesis?

- Troubleshooting :

- Catalyst Optimization : Test palladium or nickel catalysts for improved coupling efficiency.

- Solvent Effects : Replace THF with DMF or DMSO to enhance solubility of the alkyl halide.

- Scale-Up Protocols : Use flow chemistry systems to maintain consistent temperature and mixing .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares regression (PLS-R) to correlate structural descriptors (e.g., logP, steric bulk) with biological activity.

- Machine Learning : Train models on datasets of pyrrolidinone analogs (e.g., herbicidal activity in 1-(3-substituted benzyl)-2-pyrrolidinones) to predict novel derivatives .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.